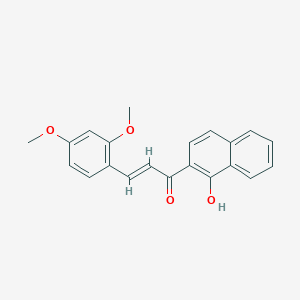
2,3,3,3-tetrafluoro-2-methoxy-N-(2-methyl-3,5-dinitrophenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,3,3-tetrafluoro-2-methoxy-N-(2-methyl-3,5-dinitrophenyl)propanamide, also known as TFMPP, is a chemical compound that has been used in scientific research for several decades. It is a synthetic compound that belongs to the class of phenethylamines and has been widely used in pharmacological and toxicological studies. TFMPP has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been extensively studied.
作用機序
2,3,3,3-tetrafluoro-2-methoxy-N-(2-methyl-3,5-dinitrophenyl)propanamide acts as a partial agonist at the 5-HT1A receptor, which is a subtype of the serotonin receptor. It has been found to increase the release of serotonin in the brain and to stimulate the 5-HT1A receptor. This results in changes in mood, perception, and behavior. This compound has also been found to have affinity for other receptors, including the dopamine D2 receptor and the sigma-1 receptor.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to increase the release of serotonin in the brain, which can lead to changes in mood, perception, and behavior. This compound has also been found to have effects on the cardiovascular system, including changes in heart rate and blood pressure. It has been shown to have effects on the gastrointestinal system, including changes in motility and secretion.
実験室実験の利点と制限
2,3,3,3-tetrafluoro-2-methoxy-N-(2-methyl-3,5-dinitrophenyl)propanamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has a well-characterized mechanism of action and has been extensively studied in vitro and in vivo. This compound has also been found to have a relatively low toxicity profile.
However, there are also limitations to the use of this compound in lab experiments. It has been found to have a narrow therapeutic window, meaning that the dose must be carefully controlled to avoid toxicity. This compound has also been found to have a short half-life, which can make it difficult to study its effects over a longer period of time.
将来の方向性
There are several future directions for research on 2,3,3,3-tetrafluoro-2-methoxy-N-(2-methyl-3,5-dinitrophenyl)propanamide. One area of research is the development of new compounds that target the serotonin system, particularly the 5-HT1A receptor. These compounds could have potential therapeutic applications for conditions such as depression and anxiety.
Another area of research is the study of the effects of this compound on other systems, such as the immune system and the endocrine system. This compound has been found to have effects on these systems, and further research could help to elucidate the mechanisms underlying these effects.
Finally, there is a need for further research on the safety and toxicity of this compound. While it has been found to have a relatively low toxicity profile, more research is needed to fully understand its potential risks and benefits.
合成法
2,3,3,3-tetrafluoro-2-methoxy-N-(2-methyl-3,5-dinitrophenyl)propanamide is synthesized by the reaction of 2-methoxy-4,5-dinitrobenzyl chloride with 2,3,3,3-tetrafluoropropylamine. The reaction takes place in the presence of a base, such as sodium hydroxide or potassium carbonate, and an organic solvent, such as dichloromethane or chloroform. The product is then purified by recrystallization or chromatography.
科学的研究の応用
2,3,3,3-tetrafluoro-2-methoxy-N-(2-methyl-3,5-dinitrophenyl)propanamide has been used in a wide range of scientific studies, including pharmacology, toxicology, and neuroscience. It has been found to have a variety of effects on the central nervous system, including changes in mood, perception, and behavior. This compound has been used as a tool to study the serotonin system, particularly the 5-HT1A receptor. It has also been used to study the effects of serotonin agonists and antagonists on behavior and physiology.
特性
IUPAC Name |
2,3,3,3-tetrafluoro-2-methoxy-N-(2-methyl-3,5-dinitrophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F4N3O6/c1-5-7(3-6(17(20)21)4-8(5)18(22)23)16-9(19)10(12,24-2)11(13,14)15/h3-4H,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWEKGMTXRSUTJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NC(=O)C(C(F)(F)F)(OC)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F4N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R*,2R*,4R*)-N-[(5-isobutylisoxazol-3-yl)methyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B5367687.png)

![N,2-dimethyl-5-({[2-(4-morpholinyl)ethyl]amino}sulfonyl)benzamide](/img/structure/B5367694.png)
![2-({4-allyl-5-[1-(3,4-dimethylphenoxy)ethyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5367705.png)
![4-{[2-(2,5-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1,4-oxazepane](/img/structure/B5367709.png)
![4-[4-(benzyloxy)-3-methylbenzoyl]-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5367717.png)
![7-benzylidene-2-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}-3-phenyl-3,3a,4,5,6,7-hexahydro-2H-indazole](/img/structure/B5367727.png)
![N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]-6'-methoxy-2,3'-bipyridine-5-carboxamide](/img/structure/B5367731.png)
![7-(2-chloro-4-methylphenyl)-2-(methylthio)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5367739.png)


![1-[(5-methyl-3-thienyl)carbonyl]azocane](/img/structure/B5367774.png)
![2-[(4-methoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid](/img/structure/B5367778.png)
![allyl 1,8-dioxa-4,11-diazaspiro[5.6]dodecane-4-carboxylate](/img/structure/B5367786.png)